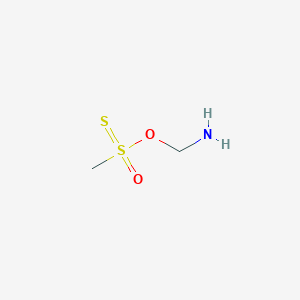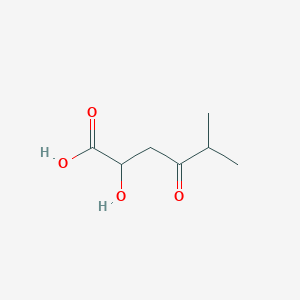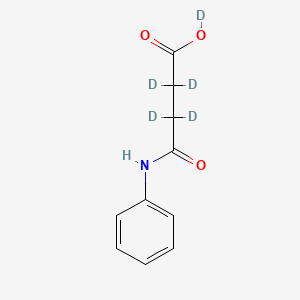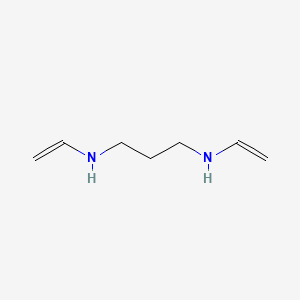
Leucyl-Phenylalanyl-Isoleucyl-Glutamyl-Tryptophyl-Leucyl-Lysine xTFA Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (isoleucine, glutamic acid, tryptophan, leucine, and lysine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the large-scale production of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA involves its interaction with specific molecular targets and pathways. For example, the peptide may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can be compared to other peptides with similar sequences or functions:
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist with a similar amino acid sequence but different biological activity.
Other Peptides: Peptides such as Ala-Glu-Trp, Ile-Glu-Trp, and Leu-Glu-Trp share some structural similarities but have distinct biological functions and applications.
Conclusion
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA is a versatile peptide with significant potential in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
N,N'-bis(ethenyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9-4-2/h3-4,8-9H,1-2,5-7H2 |
InChI-Schlüssel |
UALYQPWOQRQOFO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CNCCCNC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

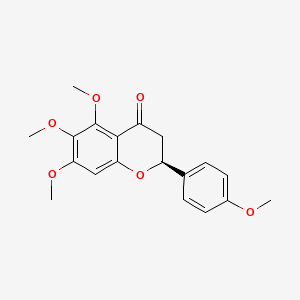
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
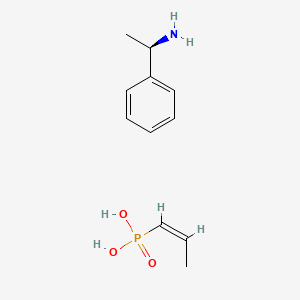
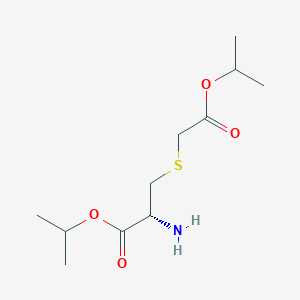
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
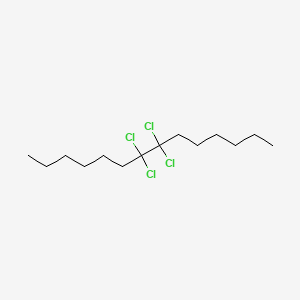
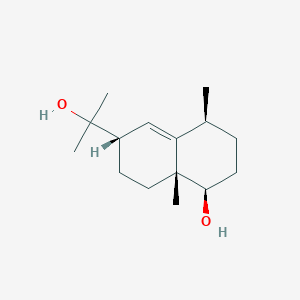
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
